molecular formula C10H7ClO4 B2856839 4-(4-Chlorophenyl)-2,4-dioxobutanoic acid CAS No. 38053-20-2

4-(4-Chlorophenyl)-2,4-dioxobutanoic acid

Cat. No. B2856839
CAS RN: 38053-20-2
M. Wt: 226.61
InChI Key: REKRWOUHJMMFBQ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2,4-dioxobutanoic acid, also known as CPDB, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique properties make it a valuable tool for researchers in different fields.

Scientific Research Applications

Synthesis and Chemical Transformations

4-(4-Chlorophenyl)-2,4-dioxobutanoic acid has been studied for its potential in chemical synthesis and transformations. For instance, it undergoes intramolecular cyclization to form N-substituted 5-aryl-3-imino-3H-furan-2-ones (Rubtsov & Zalesov, 2003). Additionally, its derivatives have been synthesized as potent inhibitors of glycolic acid oxidase (Williams et al., 1983).

Molecular Docking and Structure Analysis

Molecular docking and structural analysis of 4-(4-Chlorophenyl)-2,4-dioxobutanoic acid derivatives reveal their potential in various fields, including non-linear optical materials and biological activities. These studies involve vibrational, electronic, and optical analyses (Vanasundari et al., 2018).

Environmental and Toxicological Studies

4-(4-Chlorophenyl)-2,4-dioxobutanoic acid has been the subject of environmental and toxicological studies. Research includes the evaluation of its degradation processes and its impact as a pollutant, particularly in relation to herbicide toxicity and water contamination (Zuanazzi et al., 2020).

Advanced Oxidation Processes

The compound has been studied in advanced oxidation processes. For example, it has been used in the Cr(III)/Cr(VI) redox cycle, highlighting its role in the oxidative degradation of aqueous organic pollutants (Bokare & Choi, 2011).

Wastewater Treatment

Research has also explored its use in wastewater treatment, particularly in the removal of toxic pollutants such as 2,4-dichlorophenol, employing techniques like immobilized enzyme systems (Wang et al., 2015).

Analytical Chemistry

In analytical chemistry, methods have been developed for quantifying chlorophenoxy acid herbicides, including derivatives of 4-(4-Chlorophenyl)-2,4-dioxobutanoic acid, using techniques like high-performance liquid chromatography (Wintersteiger et al., 1999).

Medicinal Chemistry

The compound and its derivatives have been investigated for their psychotropic activity, contributing to the development of new pharmaceutical substances (Pulina et al., 2022).

properties

IUPAC Name

4-(4-chlorophenyl)-2,4-dioxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4/c11-7-3-1-6(2-4-7)8(12)5-9(13)10(14)15/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKRWOUHJMMFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2,4-dioxobutanoic acid

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